molecular formula C63H98N18O13S B14466361 Substance P, phe(7)- CAS No. 70533-68-5

Substance P, phe(7)-

Cat. No.: B14466361
CAS No.: 70533-68-5
M. Wt: 1347.6 g/mol
InChI Key: ADNPLDHMAVUMIW-HAXGAVEXSA-N
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Description

Substance P, phe(7)- is a synthetically modified analogue of the endogenous undecapeptide Substance P, a key neurotransmitter of the tachykinin family . This analogue is characterized by a specific modification at the phenylalanine position 7, which is part of the conserved C-terminal sequence essential for receptor binding and activation . This strategic alteration is designed to enhance the molecule's stability and selectivity for its cognate receptors, the neurokinin receptors (NKRs), which are G-protein coupled receptors (GPCRs) . By influencing the peptide's interaction with NKRs such as NK1R, this modification makes Substance P, phe(7)- a valuable research tool for investigating the structure-activity relationships of tachykinins and for developing specific receptor antagonists . Researchers utilize this analogue in a wide range of biochemical and pharmacological studies. Its applications include probing the intricate mechanisms of neurogenic inflammation, pain transmission, and smooth muscle contraction . Furthermore, because Substance P is implicated in processes like nausea, wound healing, and immune cell chemotaxis, this analogue serves as a critical reagent for dissecting its role in these complex pathways . The product is offered as a high-purity lyophilized powder and is intended for research use only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

70533-68-5

Molecular Formula

C63H98N18O13S

Molecular Weight

1347.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

InChI

InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47+,48-,49-/m0/s1

InChI Key

ADNPLDHMAVUMIW-HAXGAVEXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Biosynthesis, Metabolic Processing, and Endogenous Regulation of Substance P 1 7

Enzymatic Generation of Substance P (1-7) from its Precursor.

Substance P itself is derived from the preprotachykinin-A (PPT-A) gene through alternative splicing, which can also produce other tachykinins like neurokinin A. wikipedia.orgplos.org The full-length SP undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) is the direct precursor to SP(1-7). wikipedia.org The generation of SP(1-7) occurs through the enzymatic cleavage of its parent peptide, SP.

The primary enzymatic action responsible for producing SP(1-7) is the cleavage of the Phe7-Phe8 bond in the SP sequence. pnas.orgnih.gov Several enzymes have been implicated in this process. Notably, an endopeptidase found in human cerebrospinal fluid has been shown to predominantly cleave SP at the Phe7-Phe8 and Phe8-Gly9 bonds, leading to the formation of SP(1-7) and SP(1-8) respectively. nih.gov Studies using synaptic membranes from the mouse spinal cord have also demonstrated that SP is readily cleaved to produce SP(1-7) as a major metabolite. portico.org

In addition to direct cleavage, a multi-step enzymatic process can also lead to the formation of SP(1-7). For instance, in vitro experiments have utilized trypsin to cleave precursor forms of SP, generating a tridecapeptide. Subsequent treatment with an endopeptidase from cerebrospinal fluid that specifically hydrolyzes the Phe7-Phe8 bond liberates the SP(1-7) fragment. pnas.org This highlights the potential for complex metabolic pathways involving multiple enzymes in the generation of this bioactive heptapeptide (B1575542).

Identification and Characterization of Enzymes Involved in SP(1-7) Turnover.

The metabolic stability and turnover of SP(1-7) are governed by the activity of various peptidases. While the generation of SP(1-7) involves specific endopeptidases, its subsequent degradation is also a critical aspect of its biological activity profile.

Substance P endopeptidase (SPE): This enzyme is significantly involved in the generation of SP(1-7). diva-portal.orgdiva-portal.orgdiva-portal.org SPE, purified from various rat and human tissues including the spinal cord and cerebrospinal fluid, has been shown to release SP(1-7) and SP(1-8) as major products from the degradation of SP. diva-portal.org

Neutral endopeptidase (NEP): Also known as neprilysin, NEP is a key enzyme in the metabolism of SP. diva-portal.org It can cleave SP at multiple sites, including the Gln6-Phe7, Phe7-Phe8, and Phe8-Gly9 bonds. diva-portal.org

Angiotensin-converting enzyme (ACE): ACE is another important peptidase involved in the degradation of SP. diva-portal.orgdiva-portal.org

Dipeptidylpeptidase-IV (DP-IV): This enzyme is also implicated in the metabolic processing of SP. diva-portal.org

Post-proline cleaving enzyme (PPCE): PPCE contributes to the breakdown of SP. diva-portal.orgdiva-portal.org

The turnover of SP(1-7) itself is also an active area of research. While the enzymes responsible for its generation are being characterized, the specific peptidases that further degrade SP(1-7) are also under investigation to fully understand its metabolic fate.

EnzymeRole in SP(1-7) LifecycleReference
Substance P endopeptidase (SPE)A major enzyme responsible for the generation of SP(1-7) from Substance P. diva-portal.orgdiva-portal.org
Neutral endopeptidase (NEP)Involved in the metabolism of Substance P, with cleavage sites that can lead to the formation of SP(1-7). diva-portal.org
Angiotensin-converting enzyme (ACE)Contributes to the degradation of Substance P, thereby influencing the availability of the precursor for SP(1-7). diva-portal.orgdiva-portal.org
Dipeptidylpeptidase-IV (DP-IV)Participates in the metabolic processing of Substance P. diva-portal.org
Post-proline cleaving enzyme (PPCE)Involved in the breakdown of Substance P. diva-portal.orgdiva-portal.org

Regulatory Mechanisms Modulating Endogenous SP(1-7) Levels and Activity.

The endogenous levels and activity of SP(1-7) are tightly regulated by a variety of physiological and pathological factors. These regulatory mechanisms can influence both the synthesis of the precursor, SP, and the activity of the enzymes involved in its metabolism.

Regulation of Precursor Availability: The biosynthesis and release of Substance P are subject to complex regulatory pathways. For example, the Wnt/β-catenin signaling pathway has been shown to up-regulate the expression of the preprotachykinin-A (PPT-A) mRNA and the subsequent release of Substance P in dorsal root ganglion cells. plos.org Nociceptive stimuli can also trigger the release of SP. plos.org Since SP is the direct precursor, any modulation of its synthesis and release will consequently impact the potential for SP(1-7) generation.

Regulation of Enzymatic Activity: The activity of enzymes that metabolize SP, such as SPE and NEP, can be modulated by various conditions. For instance, studies have shown that in states of morphine tolerance and withdrawal, the activity of SPE is significantly increased in specific brain regions. diva-portal.org This suggests a dynamic regulation of SP(1-7) formation in response to opioid exposure. Furthermore, glucocorticoids like dexamethasone (B1670325) can activate neutral endopeptidase, which is responsible for the degradation of SP, thereby influencing the balance of SP and its metabolites. nih.gov

Pathophysiological Modulation: Endogenous levels of SP(1-7) have been observed to change in certain pathological states. For example, cerebrospinal fluid levels of SP(1-7) were found to be lower in neuropathic pain patients compared to controls, suggesting that the formation of this antinociceptive fragment may be reduced in chronic pain conditions. diva-portal.org

Regulatory Factor/MechanismEffect on SP(1-7) Levels/ActivityReference
Wnt/β-catenin signalingIncreases the synthesis and release of the precursor, Substance P, potentially leading to increased SP(1-7) formation. plos.org
Morphine tolerance/withdrawalIncreases the activity of Substance P endopeptidase (SPE) in certain brain regions, leading to higher levels of SP(1-7). diva-portal.org
Glucocorticoids (e.g., Dexamethasone)Activate neutral endopeptidase (NEP), which degrades Substance P, thereby altering the substrate pool for SP(1-7) generation. nih.gov
Neuropathic painAssociated with lower cerebrospinal fluid levels of SP(1-7), suggesting attenuated formation. diva-portal.org
Substance P (1-7) itselfMay act as an endogenous modulator of Substance P's actions, suggesting a potential autoregulatory feedback loop. medchemexpress.comnih.gov

Receptor Pharmacology and Intracellular Signaling Mechanisms of Substance P 1 7

Characterization of Specific Binding Sites for Substance P (1-7)

Emerging evidence strongly supports the existence of specific binding sites for the N-terminal fragment of SP, distinct from the classical neurokinin receptors. nih.gov These sites are considered to be a new class of receptors, often referred to as N-terminal-directed SP receptors. nih.gov

Studies using a tritium-labeled version of SP(1-7) have been instrumental in characterizing these binding sites in mouse brain and spinal cord membranes. nih.gov These investigations revealed that SP(1-7) binds to a saturable population of sites with high affinity. nih.gov In the brain, Scatchard analysis indicated a single population of non-interacting binding sites, whereas the spinal cord exhibited two distinct populations of binding sites. nih.gov The binding is reversible and dependent on the structural integrity of both proteins and phospholipids (B1166683) in the cell membrane. nih.gov

Further research has aimed to identify smaller molecules that can interact with these specific binding sites. For instance, the μ-opioid receptor agonist endomorphin-2 was found to bind to the SP(1-7) binding site with a notable affinity. acs.org This led to the discovery of dipeptides, such as H-Phe-Phe-NH2, which exhibit an equal or even higher affinity for the SP(1-7) binding site than the native heptapeptide (B1575542) itself. acs.org

Intracellular Signaling Pathways Activated by SP(1-7) Binding

The binding of SP(1-7) to its specific receptors initiates a cascade of intracellular events, leading to its unique biological effects. These signaling pathways involve G protein-coupled receptors and the subsequent generation of second messengers and modulation of kinase pathways.

G Protein-Coupled Receptor (GPCR) Interactions and Downstream Cascades

The binding sites for SP(1-7) are believed to be G protein-coupled receptors (GPCRs). wikipedia.orgnih.gov Activation of these GPCRs by SP(1-7) triggers downstream signaling cascades that differ from those activated by the full-length SP at the NK1R. While SP binding to NK1R is known to stimulate the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) through Gq protein coupling, the specific G protein subtypes coupled to the SP(1-7) receptor are still under investigation. nih.govfrontiersin.org

In sensory neurons, SP has been shown to signal through a Gi/o-coupled pathway, leading to the production of reactive oxygen species (ROS) from the mitochondrial electron transport chain. pnas.org This pathway ultimately results in the augmentation of M-type potassium channels and a decrease in neuronal excitability. pnas.org It is plausible that SP(1-7), acting through its own receptor, could engage in similar or distinct G protein-mediated signaling.

Structure Activity Relationship Sar and Rational Design of Substance P 1 7 Analogues

Elucidation of Critical Amino Acid Residues for SP(1-7) Biological Activity

Systematic modifications and truncations of the SP(1-7) sequence have provided crucial insights into the functional roles of its amino acid residues.

The C-terminal phenylalanine at position 7 (Phe7) is paramount for the biological activity of SP(1-7). diva-portal.orgacs.org Studies have consistently demonstrated that this residue is essential for binding to its specific site. researchgate.net The concept of a "message" residue, which is critical for activating the receptor, applies to Phe7. diva-portal.org Its aromatic side chain is considered a key pharmacophoric element. The C-terminal phenylalanine amide, in particular, has been shown to be crucial for the affinity of dipeptide analogues. researchgate.net In fact, analogues with modifications to the C-terminal phenylalanine, such as o-methyl or m-fluoro substitutions on the aromatic ring or elongation of the side chain, have been shown to retain binding affinity. acs.org

The N-terminal arginine at position 1 (Arg1) plays a vital role as an "address" residue, which is important for receptor selectivity and potency in vivo. diva-portal.org Research has shown that an intact Arg1 in SP(1-7) amide analogues is fundamental for maintaining a potent in vivo effect. nih.gov Substitution of Arg1 with alanine (B10760859) or N-terminal truncation results in inactive or significantly less active analogues. nih.gov This highlights the importance of the basic side chain at the N-terminus for achieving effective biological outcomes. nih.gov The guanidino group of arginine contributes to its positive charge at physiological pH, which is likely crucial for its function. wikipedia.orgebi.ac.uk

N-terminal truncations of SP(1-7) have revealed the minimum sequence length required for biological activity. While truncation of the heptapeptide (B1575542) to a tripeptide does not necessarily affect binding affinity, further shortening leads to a loss of effect. researchgate.net Specifically, studies on spinal cord injury models have shown that most of the amino acids in the heptapeptide structure are essential for retaining the biological effect after peripheral injection. nih.gov The heptapeptide and its N-terminally truncated hexa- and pentapeptide analogues have shown potential for development as analgesics. nih.gov However, further truncation to smaller fragments results in a complete loss of in vivo anti-allodynic effects. diva-portal.org Interestingly, the N-terminal peptide SP(1-7) itself shows no effect on increasing intracellular calcium or cyclic AMP via the neurokinin-1 receptor, unlike C-terminal fragments of SP. physiology.org

C-terminal amidation is a critical modification that significantly enhances the efficacy and stability of SP(1-7) and its analogues. researchgate.netdiva-portal.org Amidation of the C-terminus increases the peptide's stability and is essential for biological activity. diva-portal.org For instance, C-terminal amidation of SP(1-7) leads to a five-fold increase in binding affinity compared to the native heptapeptide. researchgate.net This modification not only improves stability but also influences molecular recognition at neuropeptide receptors. acs.org The enhanced efficacy of amidated analogues is evident in various experimental models. nih.gov

Chemical Synthesis Strategies for SP(1-7) Analogues and Peptidomimetics

The development of novel SP(1-7) analogues and peptidomimetics with improved pharmacological profiles relies on efficient chemical synthesis strategies.

Solid-phase peptide synthesis (SPPS) has been the cornerstone for producing SP analogues. nih.govacs.org This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. acs.org Different protecting group strategies have been employed. For example, the use of base-labile Nα-9-fluorenylmethoxycarbonyl (Fmoc) amino acids in conjunction with acid-labile side-chain and resin-linkage protecting groups enables synthesis under very mild conditions, avoiding the harsh acidic treatments of other methods. rsc.org This approach has been successfully used for the synthesis of Substance P. rsc.org The synthesis of various analogues, including those with D-amino acid substitutions, has also been achieved using solid-phase techniques on hydroxymethyl resin. nih.gov Following synthesis, peptides are typically purified by methods such as gel filtration and ion-exchange chromatography. acs.org

Development of Constrained and Cyclized SP1-7 Mimetics

To enhance stability, selectivity, and affinity, researchers have focused on developing conformationally constrained and cyclized mimetics of SP(1-7). By reducing the conformational flexibility of the peptide, the entropic penalty of binding to the receptor is decreased, which can lead to higher affinity. explorationpub.comdiva-portal.org Furthermore, constraints can lock the peptide into its bioactive conformation and improve resistance to proteolysis. explorationpub.comcore.ac.uk

Strategies for constraining peptides include backbone cyclization, side-chain-to-side-chain cyclization, and the incorporation of rigid building blocks. explorationpub.comcore.ac.uk In the development of SP(1-7) mimetics, efforts have been made starting from the high-affinity dipeptide H-Phe-Phe-NH₂. acs.org One approach involved the preparation of cyclized analogues based on a pyrrolidine (B122466) scaffold to introduce local constraints. acs.org

Specifically, rigidification of the C-terminal phenylalanine of H-Phe-Phe-NH₂ using a 3-phenylpyrrolidine (B1306270) moiety yielded diastereomers with significantly different binding affinities. One diastereomer showed an improved binding affinity (Kᵢ = 2.2 nM) compared to the linear parent compound, while the other had a much lower affinity. acs.org This demonstrates that the stereochemistry of the constraint is critical. All the rigidified analogues in this series exhibited increased metabolic stability, with half-lives becoming 4 to 16 times longer than the parent dipeptide. acs.org These findings underscore that cyclization and conformational constraint are effective strategies for improving both the affinity and pharmacokinetic profile of SP(1-7) mimetics. explorationpub.comacs.org

Design of Small Molecule Ligands Targeting SP1-7 Binding Sites

A primary goal in drug discovery is the development of small, non-peptidic molecules that can mimic the action of larger, biologically active peptides but with superior oral bioavailability and metabolic stability. diva-portal.org The design of such ligands for the SP(1-7) binding site has been an area of active research.

The journey towards small molecule ligands for the SP(1-7) site notably began with studies on endomorphin-2 (EM-2, H-Tyr-Pro-Phe-Phe-NH₂), a tetrapeptide that was found to interact with the SP(1-7) binding site. acs.orgresearchgate.net Although smaller than SP(1-7), EM-2 was selected as a lead compound for further development. researchgate.net A systematic structure-activity relationship (SAR) study involving an alanine scan and N-terminal truncation of EM-2 led to the unexpected and significant discovery of the dipeptide H-Phe-Phe-NH₂. researchgate.net This dipeptide was found to possess a high affinity for the SP(1-7) binding site (Kᵢ = 1.5 nM), which is comparable to that of the endogenous heptapeptide SP(1-7) itself. acs.orgresearchgate.net

Further investigation revealed that the C-terminal phenylalanine amide of this dipeptide is crucial for its high binding affinity. researchgate.net The discovery of H-Phe-Phe-NH₂ represented a major breakthrough, providing a much smaller, drug-like scaffold for the development of agents targeting the SP(1-7) system. researchgate.net Subsequent research has focused on modifying this dipeptide lead to enhance its properties further, as discussed in the preceding sections. acs.org In parallel, other efforts have included the development of novel peptidomimetics, such as an imidazole-based small molecule that proved to be equipotent to the SP(1-7) amide in an animal model of neuropathic pain, representing a promising lead for further development. diva-portal.org

Conformational Studies and Molecular Modeling of SP1-7 and its Analogues

Understanding the three-dimensional structure and conformational dynamics of SP(1-7) and its analogues is essential for the rational design of new, more potent, and selective ligands. Molecular modeling and conformational studies are powerful tools used to elucidate the bioactive conformation—the specific shape the ligand adopts when it binds to its receptor. mdpi.com

Computational methods such as simulated annealing and molecular dynamics have been employed to analyze the conformational profile of Substance P. upc.edu These simulations help to map the potential energy landscape of the peptide and identify low-energy, stable conformations that are likely relevant for biological activity. upc.edu

For the smaller, more drug-like analogues, molecular modeling has been used to rationalize structure-activity relationships. For example, in the study of constrained H-Phe-Phe-NH₂ analogues, a plausible binding pose for the high-affinity ligands was generated through computational docking. acs.org This modeling helps to visualize how the ligand fits into the binding site and which interactions are critical for its affinity. Such structure-based design is a cyclical process where computational predictions guide the synthesis of new compounds, which are then experimentally tested, with the results feeding back to refine the computational model. mdpi.com

Experimental techniques can also provide crucial insights into ligand-induced receptor conformations. Spectroscopic methods, for instance, can be used to probe the conformational changes that occur in a receptor when different ligands bind, helping to explain how some ligands can preferentially activate certain signaling pathways over others. nih.gov By combining computational modeling with experimental data, a more complete picture of the molecular determinants for ligand binding and activity at the SP(1-7) site can be achieved, paving the way for the design of next-generation therapeutics.

Data Tables

Table 1: Binding Affinity and Metabolic Stability of H-Phe-Phe-NH₂ (1) and its Modified Analogues

CompoundModificationBinding Affinity (Kᵢ, nM) acs.orgMetabolic Half-life (t₁/₂, min) acs.org
1 H-Phe-Phe-NH₂ (Parent)1.5 - 8.45
2 N-Me-Phe-Phe-NH₂26250
3 Phe-(N-Me)Phe-NH₂189198
4 (N-Me)Phe-(N-Me)Phe-NH₂9.415
7a Cyclized (pyrrolidine) N-terminal50.580
8a Cyclized (pyrrolidine) C-terminal2.220

Cellular and Subcellular Actions of Substance P 1 7 in Isolated Systems

Modulation of Cell Proliferation and Viability in In Vitro Models

SP(1-7) exhibits modulatory effects on the proliferation and viability of various cell types in laboratory settings. These actions are crucial for understanding its physiological and pathological roles in tissue homeostasis and repair.

Effects on Immune Cell Subsets

The full-length Substance P peptide is a known modulator of immune cell functions, including proliferation and activation. nih.govresearchgate.net It can stimulate the proliferation of human T lymphocytes, an effect likely mediated by the upregulation of Interleukin-2. nih.gov Studies have shown that Substance P can activate a variety of immune cells, such as CD4+ and CD8+ T lymphocytes, mast cells, and macrophages. researchgate.net However, research focusing specifically on the N-terminal fragment SP(1-7) reveals a more nuanced role. For instance, in studies on human mast cells, SP(1-7) did not trigger the release of the chemokine CCL2, unlike the full-length peptide, suggesting it does not activate these cells through the MRGPRX2 receptor. nih.gov While full-length SP can promote the survival of innate immune cells like natural killer cells and macrophages, the specific proliferative and anti-apoptotic effects of the SP(1-7) fragment on distinct immune cell subsets require further detailed investigation to delineate its unique contributions to immune regulation. nih.gov

Regulation of Fibroblast and Tenocyte Activity

Substance P is recognized for its potent proliferative effects on fibroblasts and tenocytes, which are key cells in connective tissue and tendons, respectively. nih.gov It has been shown to stimulate the proliferation of human fibroblasts and enhance collagen production. nih.govnih.gov In tendon-related studies, Substance P injections have been used to mimic tendinopathy by stimulating cell proliferation and angiogenesis. frontiersin.orgresearchgate.net

When healthy human tenocytes are treated with Substance P, there is an observed increase in cellular proliferation. mdpi.com Concurrently, the treatment leads to an upregulation of genes associated with tendinopathy, such as those for type III collagen (COL3A1) and matrix metalloproteinase-1 (MMP1). mdpi.com While SP(1-7) itself is a metabolite of Substance P, the specific and direct effects of this fragment on fibroblast and tenocyte proliferation and matrix synthesis remain an area for more focused research to distinguish its actions from the parent peptide.

Influence on Secretion of Cytokines and Chemokines

The parent molecule, Substance P, is a significant modulator of cytokine and chemokine secretion. It can induce the production of pro-inflammatory cytokines like TNF-α and IL-6. plos.orgpnas.org For example, Substance P stimulates various cells, including epithelial cells, neutrophils, and mast cells, to produce the chemokine Interleukin-8 (IL-8). nih.gov In activated human T lymphocytes, it upregulates the expression of MIP-1β (CCL4), and it can induce the expression of other chemokines such as MCP-1 (CCL2) and CXCL2. nih.gov

In contrast, studies focusing specifically on the SP(1-7) fragment indicate a different profile. In a human mast cell line (LAD2), SP(1-7) did not induce the release of the chemokine CCL2, whereas the full-length SP and the SP(1-9) fragment did. nih.gov This suggests that the C-terminal portion of the Substance P molecule is critical for stimulating CCL2 secretion from these cells via the MRGPRX2 receptor. nih.gov While SP(1-7) has been shown to increase the release of Vascular Endothelial Growth Factor (VEGF) from MDA-MB-231 breast cancer cells at high concentrations, its broader impact on the complex network of cytokine and chemokine secretion from various cell types is still being elucidated. wcrj.net

Interplay with Neurotransmitter Systems at the Cellular Level

The N-terminal metabolite SP(1-7) is suggested to be an endogenous modulator that influences both dopaminergic and glutamatergic neurotransmission, which are critical for processes like opioid withdrawal and memory. diva-portal.org

Interactions with Dopaminergic Signaling

The full-length Substance P peptide is known to support dopaminergic transmission, increasing dopamine (B1211576) levels in brain regions like the striatum and prefrontal cortex. d-nb.info The heptapeptide (B1575542) fragment SP(1-7) also plays a role in modulating this system. In vitro studies using rat striatal slices have shown that SP(1-7) can modulate the outflow of endogenous dopamine. nih.gov

The effect of SP(1-7) on dopamine release follows a bell-shaped dose-response curve, with significant increases observed at low nanomolar concentrations (0.1 and 1 nM) and no effect at higher concentrations. nih.gov The increase in dopamine outflow caused by SP(1-7) was only partially reversed by a tachykinin NK1 receptor antagonist, suggesting that its mechanism may differ from that of the parent Substance P molecule and may not be entirely dependent on NK1 receptors. nih.gov Furthermore, SP(1-7) has been found to affect the gene expression of the dopamine D2 receptor in the rat brain during morphine withdrawal. diva-portal.orgd-nb.info These findings indicate that SP(1-7) acts as a modulator of the dopaminergic system at the cellular level. nih.gov

Table 1: Effect of Substance P Fragments on Dopamine Outflow in Rat Striatal Slices
CompoundConcentrationEffect on Dopamine OutflowReversal by NK1 Antagonist (WIN 51,708)
Substance P (1-7)0.1 nM, 1 nMSignificant IncreasePartial Reversal
Substance P0.1 nM, 1 nMSignificant IncreaseReversed
Substance P (5-11)1 nMSignificant IncreaseReversed

Modulation of Glutamatergic Transmission

Glutamate (B1630785) is a primary excitatory neurotransmitter, and its interaction with neuropeptides like Substance P is crucial for synaptic plasticity and pain transmission. mdpi.commdpi.com The full-length Substance P can modulate glutamate receptor function, such as enhancing N-methyl-D-aspartate (NMDA) channel activity. mdpi.com

The metabolite SP(1-7) has been investigated for its influence on the glutamatergic system. Studies in morphine-naive rats have shown that SP(1-7) can regulate the gene expression of NMDA receptor subunits, specifically NR1, NR2A, and NR2B, in several brain regions. diva-portal.org This modulation suggests a potential decrease in glutamate transmission in these areas. diva-portal.org This interaction points to SP(1-7) acting as an endogenous modulator of opioid withdrawal expression by influencing glutamatergic pathways. diva-portal.org

Activation of Intracellular Signal Transduction Pathways

The N-terminal fragment of Substance P, Substance P (1-7) (SP(1-7)), is a biologically active metabolite of the full-length neuropeptide. While much research has focused on the parent molecule, Substance P, studies on its fragments reveal that these smaller peptides can possess unique and sometimes opposing biological activities. SP(1-7) engages with cellular signaling machinery, leading to the modulation of key intracellular pathways that are distinct from those activated by the full-length peptide. The major pathways influenced by neuropeptides like Substance P and its derivatives include the mitogen-activated protein kinase (MAPK) cascades and the mobilization of intracellular calcium. jneurology.comnih.gov These pathways are fundamental in regulating a wide array of cellular processes. jneurology.com Research into SP(1-7) indicates a significant role in modulating these signaling events, particularly within the nervous system.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) pathways are a critical set of signaling cascades that translate extracellular stimuli into a wide range of cellular responses. The extracellular signal-regulated kinase (ERK) is a key member of the MAPK family. nih.gov Activation of the MAPK pathway by the full-length Substance P peptide has been shown to induce the synthesis of proinflammatory cytokines and chemokines. nih.gov

In contrast, the N-terminal fragment SP(1-7) has demonstrated an inhibitory effect on a component of the MAPK pathway. Specifically, research has examined the role of spinal ERK in nociception. In studies using a capsaicin-induced nociception model in mice, the intrathecal injection of SP(1-7) resulted in a dose-dependent reduction in pain-related behaviors. nih.gov This behavioral effect was directly correlated with the modulation of ERK phosphorylation in the dorsal spinal cord. While capsaicin (B1668287) injection increased the phosphorylation of ERK, treatment with SP(1-7) inhibited this capsaicin-induced ERK activation. nih.gov This inhibitory action was specific to the ERK pathway, as the phosphorylation of other MAPKs, namely p38 and c-Jun N-terminal kinase (JNK), was not affected by the capsaicin treatment in this model. nih.gov The antinociceptive effects of SP(1-7) and its inhibition of ERK phosphorylation were reversed by a specific antagonist of SP(1-7), confirming the specificity of this interaction. nih.gov These findings suggest that SP(1-7) acts as a negative modulator of the ERK/MAPK pathway in the context of nociceptive signaling at the spinal level.

Table 1: Effect of Substance P (1-7) on MAPK/ERK Pathway in Isolated Systems

System/Model Compound Observed Effect on MAPK/ERK Pathway Key Findings Reference
Mouse Spinal Cord (in vivo) Substance P (1-7) Inhibition of ERK phosphorylation Inhibited capsaicin-induced increase in ERK phosphorylation in the dorsal spinal cord. This effect was dose-dependent and linked to antinociceptive behavior. No effect was observed on p38 or JNK phosphorylation. nih.gov

Intracellular Calcium Dynamics

The mobilization of intracellular calcium (Ca²⁺) is a ubiquitous second messenger system triggered by the activation of G protein-coupled receptors, including the neurokinin-1 receptor (NK1R) with which Substance P interacts. nih.govmdpi.com The binding of full-length Substance P to its receptor typically activates a cascade involving phosphoinositide hydrolysis, which generates inositol (B14025) 1,4,5-trisphosphate (IP₃). jneurology.comoup.com IP₃, in turn, triggers the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum, leading to a transient increase in cytosolic free calcium concentration. mdpi.com This calcium signal is a critical component in mediating the diverse physiological effects of Substance P. nih.govoup.com

Research indicates that the metabolic processing of Substance P can differentially affect its ability to mobilize calcium. Studies on various SP fragments have shown that C-terminal peptides, such as Substance P (7-11), can cause an increase in intracellular calcium concentration in isolated systems like bovine articular chondrocytes. chemsrc.com In contrast, data specific to the N-terminal fragment Substance P (1-7) and its direct effect on intracellular calcium dynamics in isolated systems is less defined in the current literature. However, studies on the metabolism of the parent SP molecule show that peptides resulting from N-terminal metabolism by up to five amino acids retain the ability to increase intracellular calcium concentrations. nih.govphysiology.org This suggests that shorter N-terminal fragments may still possess activity related to calcium signaling, though direct evidence for SP(1-7) is sparse. For instance, in NK1R-expressing HEK293 cells, full-length SP robustly increases intracellular calcium concentrations. nih.govphysiology.org

Table 2: Reported Effects of Substance P and its Fragments on Intracellular Calcium ([Ca²⁺]i)

Compound Cell/Tissue System Effect on [Ca²⁺]i Key Findings Reference
Substance P (full-length) Pig Epidermal Keratinocytes Increase Stimulated phosphatidylinositol-4,5-bisphosphate hydrolysis, leading to increased IP₃ and intracellular free calcium. oup.com
Substance P (full-length) NK1R-expressing HEK293 cells Increase Robustly increased intracellular calcium concentrations. nih.govphysiology.org
Substance P (7-11) Bovine Articular Chondrocytes Increase Caused a significant increase in intracellular calcium concentration as measured by Fura-2 dye. chemsrc.com

Table 3: Compound Names Mentioned in this Article

Compound Name
Substance P (1-7)
Substance P
Substance P (7-11)
Capsaicin
[D-Pro(2), D-Phe(7)]substance P (1-7)

Neurobiological and Immunological Roles of Substance P 1 7 in Preclinical Models Animal Studies

Antinociceptive and Analgesic Effects in Animal Models of Pain

Contrary to the pronociceptive (pain-promoting) actions of its precursor, SP, the N-terminal fragment SP(1-7) exhibits antinociceptive (pain-reducing) properties. diva-portal.org This paradoxical effect has been a focal point of research, revealing potential therapeutic avenues for pain management.

Attenuation of Neuropathic Pain and Hypersensitivity

Preclinical studies have consistently shown that SP(1-7) can alleviate pain-like behaviors in various animal models of neuropathic pain. diva-portal.org This condition, which arises from nerve damage, is often challenging to treat with conventional analgesics. Research indicates that SP(1-7) can mitigate both thermal and mechanical hypersensitivity in these models. diva-portal.orgresearchgate.net The antinociceptive effects of SP(1-7) are mediated through specific binding sites that are distinct from the neurokinin 1 (NK1) receptor, the primary receptor for full-length SP. diva-portal.org

In diabetic mice, a model for painful diabetic neuropathy, intrathecal administration of SP(1-7) has been shown to produce antihyperalgesic effects. researchgate.netdiva-portal.org Furthermore, a synthetic amide version of SP(1-7) demonstrated even greater potency in prolonging tail-flick latency, a measure of pain threshold, in both diabetic and non-diabetic mice. diva-portal.org These findings suggest that the formation of SP(1-7) may be an endogenous mechanism to counteract neuropathic pain, and that reduced levels of this fragment could contribute to the pathophysiology of chronic pain states. diva-portal.orgresearchgate.net For instance, cerebrospinal fluid (CSF) levels of SP(1-7) were found to be lower in human patients with neuropathic pain compared to healthy controls. diva-portal.orgresearchgate.net

Animal ModelType of PainKey Findings
Diabetic MiceNeuropathic Pain (Hyperalgesia)Intrathecal SP(1-7) induced antihyperalgesia. researchgate.netdiva-portal.org
Chronic Constriction Injury (CCI) MiceNeuropathic Pain (Mechanical Allodynia)Intravenous SP attenuated mechanical allodynia. biomolther.org
Various Neuropathic Pain ModelsNeuropathic Pain (Thermal and Mechanical Hypersensitivity)SP(1-7) and its mimetics ameliorated pain-like behaviors. diva-portal.org

Modulation of Opioid-Induced Analgesia and Tolerance

SP(1-7) has been shown to interact with the opioid system, influencing both the analgesic effects of opioids and the development of tolerance. Studies in mice have revealed that SP(1-7) can potentiate morphine-induced analgesia. diva-portal.org This suggests a synergistic relationship that could be harnessed to improve the efficacy of opioid painkillers.

Furthermore, SP(1-7) appears to play a crucial role in mitigating the development of opioid tolerance, a phenomenon where the effectiveness of an opioid decreases over time, necessitating higher doses. diva-portal.orgnih.gov In animal models, pretreatment with SP(1-7) attenuated the development of acute tolerance to the analgesic effects of morphine. nih.gov This effect is significant as it points to a potential strategy for prolonging the therapeutic window of opioids and reducing the risk of dose escalation. nih.gov Interestingly, SP(1-7) also inhibits the expression of morphine withdrawal symptoms, further highlighting its modulatory role in the opioid system. nih.gov The mechanisms underlying these effects are thought to involve interactions with both dopaminergic and glutamatergic neurotransmission. diva-portal.org

Immunomodulatory and Anti-Inflammatory Roles

Beyond its effects on pain, SP(1-7) has demonstrated significant immunomodulatory and anti-inflammatory properties in preclinical models. These actions often contrast with the pro-inflammatory effects of full-length SP.

Regulation of Immune Cell Responses and Influx

Substance P is known to be a potent modulator of the immune system, capable of influencing the activity of various immune cells. nih.govfrontiersin.org It can stimulate the proliferation of T-lymphocytes and act as a cofactor for B-lymphocyte differentiation, leading to enhanced immunoglobulin secretion. frontiersin.org SP can also induce the release of pro-inflammatory cytokines from immune cells like macrophages and mast cells. nih.govresearchgate.net

In contrast, the N-terminal fragment SP(1-7) has been implicated in anti-inflammatory responses. For example, in a blister model in the rat paw, SP(1-7) exerted a dose-dependent inhibitory effect on the inflammatory response induced by its parent molecule, SP. researchgate.net This suggests that the metabolic breakdown of SP into SP(1-7) could be a natural feedback mechanism to control inflammation. While SP is known to recruit immune cells to sites of inflammation, the specific role of SP(1-7) in regulating immune cell influx is an area of ongoing investigation. nih.govmdpi.com

Contribution to Wound Healing and Tissue Homeostasis

The process of wound healing is a complex interplay of cellular and molecular events, including inflammation, cell proliferation, and tissue remodeling. Neuropeptides like Substance P are released from nerve endings and immune cells in response to tissue injury and play a role in this process. mdpi.comroyalsocietypublishing.org SP can promote wound healing by stimulating cell growth and angiogenesis (the formation of new blood vessels). wikipedia.org

Preclinical studies suggest that SP and its metabolites contribute to tissue repair. nih.govnih.gov In diabetic animal models, where wound healing is often impaired, topical application of SP has been shown to restore the healing process. royalsocietypublishing.org Specifically, SP promotes an acute inflammatory response necessary for the transition to the proliferative phase of healing and modulates macrophage activation towards a pro-repair M2 phenotype. mdpi.com Furthermore, SP has been shown to accelerate wound closure and decrease the expression of pro-inflammatory markers. mdpi.com SP(1-7), in conjunction with insulin-like growth factor-1, has also been shown to promote corneal epithelial wound healing. nih.govnih.gov These findings underscore the importance of the SP system in maintaining tissue homeostasis and promoting repair. nih.gov

Neurotransmitter and Neuromodulatory Functions in Central Nervous System Models

In the central nervous system (CNS), SP(1-7) functions as a neuromodulator, influencing the activity of various neurotransmitter systems. diva-portal.org It has been localized in several brain regions critical for pain processing, mood, and reward, including the periaqueductal gray (PAG), amygdala, and hypothalamus. diva-portal.org

SP(1-7) is suggested to modulate both dopaminergic and glutamatergic transmission, which has implications for its effects on opioid tolerance and withdrawal. diva-portal.org The peptide has been shown to regulate the expression of NMDA receptor subunits, which are crucial for synaptic plasticity and pain transmission. diva-portal.orgmdpi.com This modulation of glutamate (B1630785) transmission may underlie some of its antinociceptive effects. diva-portal.org Furthermore, the immunomodulatory actions of SP within the CNS are increasingly recognized. nih.gov SP can influence the inflammatory responses of glial cells like microglia and astrocytes, which are key players in neuroinflammation and the pathogenesis of various neurodegenerative diseases. frontiersin.orgnih.gov While much of the research has focused on the pro-inflammatory effects of full-length SP in the CNS, the specific neuromodulatory and neuro-immune roles of SP(1-7) remain an active area of investigation. nih.gov

Impact on Mesolimbic Dopamine (B1211576) Pathways

The mesolimbic dopamine system, a critical circuit for reward, motivation, and motor control, is a key site of action for SP(1-7). nih.gov Preclinical studies in rats have demonstrated that SP(1-7) can modulate dopaminergic activity. For instance, intra-nigral injection of SP(1-7) has been shown to improve locomotor activity and increase dopamine release. researchgate.net This suggests a direct influence on the dopaminergic pathways.

Research indicates that SP-containing fibers form synaptic connections with dopamine-producing neurons in the ventral tegmental area (VTA), the origin of the mesolimbic dopamine projection. acnp.org While much of the research has focused on the full Substance P molecule, the localization of SP(1-7) in brain regions like the VTA, nucleus accumbens (NAcc), striatum, and substantia nigra points to its potential involvement in modulating this system. diva-portal.org The ability of an antibody against SP to reduce the locomotor response to amphetamine when injected into the NAcc further supports the idea that endogenous SP, and potentially its fragments, modulate dopamine release in the mesolimbic system. acnp.org

Table 1: Effects of Substance P (1-7) on the Mesolimbic Dopamine System in Animal Models

Brain Region Animal Model Observed Effect of SP(1-7) Reference
Substantia Nigra Rat Increased locomotor activity and dopamine release researchgate.net
Nucleus Accumbens Rat Modulation of dopamine release (inferred from SP antibody studies) acnp.org

Modulation of Aversive Behaviors

Substance P itself is implicated in the generation of aversive states, particularly through its actions in the periaqueductal gray (PAG). nih.gov However, its N-terminal fragment, SP(1-7), appears to have an opposing, modulatory role. Studies in mice have shown that SP(1-7) can antagonize aversive behaviors induced by the parent SP molecule. diva-portal.orgmedchemexpress.com

When co-administered with SP or its C-terminal fragment SP(5-11), which are known to induce aversive responses, low doses of SP(1-7) significantly reduced these behaviors. medchemexpress.commedchemexpress.com This suggests that endogenously formed SP(1-7) may act as a natural modulator of SP-induced aversion. medchemexpress.com In contrast to the full SP molecule and its C-terminal fragments that produce behavioral activation and aversive effects when injected into the dorsal PAG, SP(1-7) alone only led to an increase in vertical exploratory activity, not the full spectrum of aversive responses. nih.gov This distinction highlights the differential roles of SP fragments in processing aversive stimuli.

Table 2: Modulation of Aversive Behaviors by Substance P (1-7) in Mice

Aversive Stimulus Effect of SP(1-7) Co-administration Reference
Intrathecal SP Antagonism of aversive behaviors medchemexpress.commedchemexpress.com
Intrathecal SP(5-11) Antagonism of aversive behaviors medchemexpress.commedchemexpress.com

Effects on Memory Processes

The tachykinin family, including Substance P, is known to be involved in learning and memory. nih.gov While research on the specific role of SP(1-7) in memory is less extensive than for the parent peptide, its presence in key memory-related brain regions like the hippocampus and amygdala suggests a potential role. diva-portal.org

Studies on the full SP molecule have shown that it can have memory-promoting effects. nih.gov For example, systemic administration of SP has been found to recover cognitive deficits induced by beta-amyloid in rats, a finding relevant to Alzheimer's disease models. amazonaws.com Given that SP(1-7) often has modulatory or opposing effects to SP, it is plausible that it also influences memory processes, although the precise nature of this influence requires further investigation. The cognitive-enhancing activities of SP are noted in animal models, but the specific contribution of the SP(1-7) fragment to these effects remains an area for more detailed research. amazonaws.com

Analysis of Endogenous SP(1-7) Levels and Activity in Disease Models

Investigating the endogenous levels and activity of SP(1-7) in various disease models provides crucial insights into its physiological and pathological roles. In preclinical models of neuropathic pain, the formation of SP(1-7) appears to be altered. diva-portal.org Studies have shown that SP(1-7) can alleviate thermal and mechanical hypersensitivity in animal models of this condition. diva-portal.org Furthermore, cerebrospinal fluid (CSF) levels of SP(1-7) were found to be lower in human patients with neuropathic pain compared to controls, suggesting that attenuated formation of this fragment may contribute to the disease state. diva-portal.org

In the context of Parkinson's disease models, the role of the SP system is also under investigation. Intrastriatal 6-hydroxydopamine (6-OHDA) lesions in rats, a model for early Parkinson's, lead to a sustained increase in SP content in the substantia nigra. plos.org While this study focused on the full SP molecule, the known metabolic pathway of SP to SP(1-7) suggests that the levels of this fragment are also likely altered. diva-portal.org Interestingly, intracerebroventricular administration of SP was found to help restore dopamine deficits in 6-OHDA-lesioned rats. nih.gov The contribution of the SP(1-7) fragment to this restorative effect is an area for future research.

Furthermore, in a hypertensive rat model, the release of SP in the hypothalamus in response to angiotensin peptides was blunted. ahajournals.org This indicates that in certain chronic disease states, the normal processing and release of SP and its metabolites are dysregulated.

Table 3: Endogenous Substance P (1-7) in Disease Models

Disease Model Animal Key Finding Implication Reference
Neuropathic Pain Rat/Mouse SP(1-7) alleviates hypersensitivity. Attenuated formation of SP(1-7) may contribute to neuropathic pain. diva-portal.org
Parkinson's Disease (6-OHDA) Rat Increased SP content in the substantia nigra. Dysregulation of the SP system in Parkinson's pathology. plos.org
Hypertension Rat Blunted SP release in the hypothalamus in response to angiotensin. Altered SP processing in chronic hypertension. ahajournals.org

Advanced Methodologies and Techniques for Substance P 1 7 Research

Peptide Synthesis and Purification Methods

The generation of SP(1-7) and its analogs for research purposes primarily relies on solid-phase peptide synthesis (SPPS). diva-portal.org This method allows for the sequential addition of amino acids to a solid resin support, enabling the construction of the desired peptide chain. diva-portal.org A common approach is the Fmoc/t-Bu strategy, where the Nα-amino group is protected by the base-labile fluoren-9-ylmethyloxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups like tert-butyl (t-Bu). diva-portal.org The synthesis proceeds from the C-terminus to the N-terminus, with each cycle involving the deprotection of the Fmoc group and the coupling of the next amino acid. diva-portal.org The use of excess reagents helps to drive the reactions to completion, and purification of intermediates is not required as by-products are simply washed away. diva-portal.org

Following synthesis, the crude peptide is cleaved from the resin and deprotected, often using strong acids like anhydrous hydrogen fluoride (B91410) (HF) or a trifluoroacetic acid (TFA) cocktail. nih.govgoogle.com Purification of the synthesized peptide is critical to remove impurities and by-products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for this purpose. nih.govnih.gov This method separates the peptide from impurities based on hydrophobicity, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, with an ion-pairing agent such as TFA. google.comnih.govmdpi.com The purity of the final product is often verified by analytical HPLC and its identity confirmed by mass spectrometry, such as MALDI-TOF. nih.gov

Synthesis & Purification TechniqueDescriptionKey Advantages
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of amino acids to a solid support. diva-portal.orgSpeed, simplicity, and suitability for automation. diva-portal.org
Fmoc/t-Bu Chemistry Utilizes a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups. diva-portal.orgAllows for selective deprotection under mild conditions.
Reversed-Phase HPLC (RP-HPLC) Separates peptides based on hydrophobicity. nih.govnih.govHigh resolution and efficiency in purifying peptides from complex mixtures. polypeptide.com
Mass Spectrometry (e.g., MALDI-TOF) Determines the molecular weight of the purified peptide for identity confirmation. nih.govHigh accuracy and sensitivity.

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are fundamental for characterizing the interaction of SP(1-7) with its putative binding sites. While SP(1-7) does not bind with high affinity to the classical neurokinin-1 (NK1) receptor, the primary receptor for full-length Substance P, these assays are crucial for identifying and characterizing specific binding sites for the fragment. diva-portal.orgnih.govnih.gov

In these assays, a radiolabeled ligand (a molecule tagged with a radioactive isotope like tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I)) is incubated with a tissue preparation (e.g., spinal cord membranes) or cells expressing the receptor of interest. nih.govguidetopharmacology.org The amount of radioligand bound to the receptors is then measured.

Competition binding assays are particularly informative. Here, the ability of unlabeled SP(1-7) or its analogs to displace a specific radioligand from its binding site is assessed. nih.gov By measuring the concentration of the unlabeled compound required to inhibit 50% of the specific binding of the radioligand (the IC₅₀ value), the affinity of the test compound for the receptor can be determined. These studies have been instrumental in demonstrating that SP(1-7) interacts with binding sites distinct from the NK1 receptor. nih.gov For instance, research has shown that while C-terminal amidation of SP(1-7) and its truncated versions leads to a 5-10 fold increase in binding affinity, the replacement of Phenylalanine at position 7 with Alanine (B10760859) is detrimental to binding. nih.gov

Molecular and Cellular Biology Techniques

A variety of molecular and cellular biology techniques are employed to investigate the effects of SP(1-7) on cellular function, including gene and protein expression, and intracellular signaling pathways.

Gene Expression Analysis (e.g., RT-qPCR, Northern Blot, In Situ Hybridization)

These techniques are used to determine how SP(1-7) influences the expression of specific genes.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method used to quantify mRNA levels. It involves converting mRNA into complementary DNA (cDNA) and then amplifying the cDNA with gene-specific primers. Studies have utilized RT-qPCR to show that SP can influence the gene expression of inflammatory markers like TNFα, IL6, and IL1ß in chondrocytes. frontiersin.org

Northern Blot analysis involves separating RNA molecules by size via gel electrophoresis and transferring them to a membrane, where they are detected using a labeled probe. This technique has been used to study the regulation of the dopamine (B1211576) D2 receptor gene transcript by SP(1-7). diva-portal.org

In Situ Hybridization allows for the localization of specific mRNA sequences within individual cells or tissues. Labeled nucleic acid probes are hybridized to the target mRNA, revealing the cellular distribution of gene expression. This method has been used to map the distribution of the Substance P receptor (NK-1) mRNA in the rat brain. diva-portal.org

Protein Expression and Localization Studies (e.g., Western Blot, Immunocytochemistry)

These methods are used to detect and localize specific proteins within cells and tissues.

Western Blot analysis separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the protein of interest. thermofisher.comthermofisher.combiocompare.com This technique can be used to quantify changes in protein levels in response to SP(1-7) treatment.

Immunocytochemistry (ICC) and Immunohistochemistry (IHC) utilize antibodies to visualize the location of specific proteins within cells (ICC) or tissues (IHC). thermofisher.comthermofisher.comimmunostar.com For example, immunocytochemistry has been used to show that nerve growth factor (NGF) treatment can rescue the levels of immunodetectable Substance P in axotomized dorsal root ganglion neurons. jneurosci.org

Intracellular Signaling Pathway Assessment (e.g., Phosphorylation Assays)

To understand the mechanisms by which SP(1-7) exerts its effects, researchers investigate its impact on intracellular signaling pathways. Upon receptor binding, a cascade of events is often initiated, frequently involving the phosphorylation of specific proteins by kinases.

Phosphorylation Assays are used to detect the activation of signaling proteins. This can be achieved using Western blotting with antibodies that specifically recognize the phosphorylated (activated) form of a protein. For example, studies have shown that Substance P can activate p38 mitogen-activated protein kinase (MAPK), leading to the expression of Interleukin-6 (IL-6). nih.gov While full-length SP is known to activate multiple signaling pathways, including the mobilization of intracellular calcium and the elevation of cyclic AMP (cAMP), the specific pathways activated by SP(1-7) are an area of active investigation. nih.gov Research indicates that the binding of SP to the NK-1 receptor can lead to the activation of phospholipase C (PLC), resulting in the formation of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). diva-portal.org

Functional Assays in In Vitro Systems

Functional assays in in vitro systems are essential for determining the physiological or pathophysiological effects of SP(1-7) on cells and tissues. These assays provide insights into the biological activity of the peptide.

One common in vitro model is the isolated guinea-pig ileum preparation. nih.gov The contraction of this smooth muscle tissue is a well-established bioassay for tachykinin activity. nih.gov The potency of SP analogs can be compared by their ability to induce contraction of the ileum. nih.gov

Other in vitro functional assays include:

Calcium Mobilization Assays: These assays measure changes in intracellular calcium concentration in response to peptide application. nih.gov SP and its metabolites have been tested on HEK293 cells expressing the Mas-related G protein-coupled receptor X2 (MRGPRX2) and LAD2 human mast cells to assess their activity in mobilizing calcium. nih.gov

Cell Migration Assays: These assays are used to investigate the effect of SP(1-7) on cell movement. For instance, studies have examined the sensitizing effect of Substance P on corneal epithelial migration induced by other factors. arvojournals.org

Degranulation Assays: In mast cells, the release of granular contents (degranulation) is a key functional response. The ability of SP(1-7) and its analogs to induce the release of mediators like β-hexosaminidase from mast cell lines such as LAD2 can be quantified. researchgate.net

Cytokine Release Assays: The effect of SP(1-7) on the release of inflammatory cytokines, such as CCL2, from cells can be measured using techniques like ELISA. nih.gov

Functional AssayIn Vitro SystemMeasured ParameterResearch Finding Example
Muscle Contraction Guinea-pig isolated ileumMuscle tensionDetermined the relative potency of SP analogs. nih.gov
Calcium Mobilization HEK293 cells expressing MRGPRX2, LAD2 mast cellsIntracellular calcium levelsSP(1-9)-COOH, but not SP(1-7)-COOH, retained the ability to activate MRGPRX2. nih.gov
Cell Migration Corneal epithelial cellsPath of epithelial migrationSP sensitizes epithelial cells to migration induced by IGF-1, fibronectin, or IL-6. arvojournals.org
Mast Cell Degranulation LAD2 human mast cellsβ-hexosaminidase releaseSP(1-9)-COOH induced degranulation, though with lower potency than full-length SP. researchgate.net
Cytokine Release LAD2 human mast cellsCCL2 concentration in supernatantSP and SP(1-9)-COOH caused a concentration-dependent release of CCL2. nih.gov

Cell Viability and Proliferation Assays

The effect of Substance P (1-7) (SP(1-7)) on cell survival and growth is assessed using various in vitro assays, with outcomes appearing to be highly dependent on the specific cell type under investigation. Standard colorimetric assays such as MTT, WST-1, and XTT are commonly employed to measure metabolic activity as an indicator of cell viability and proliferation.

Research has demonstrated conflicting effects of SP(1-7) on cancer cell lines. In one study, SP(1-7) was shown to exert a cytotoxic effect on the human breast cancer cell line MDA-MB-231. wcrj.net Using an MTT assay to assess cell viability and a DNA fragmentation ELISA to detect apoptosis, researchers found that SP(1-7) significantly reduced cell survival at concentrations of 1 and 10 µg/mL within 24 hours. wcrj.net

Conversely, other studies have found that SP(1-7) does not share the inhibitory effects of other SP fragments on certain cancer cells. For instance, in studies utilizing the 4T1 mouse breast cancer cell line, SP(1-7) did not inhibit cell proliferation, an effect that was observed with C-terminal fragments of Substance P. wcrj.netresearchgate.net These findings were determined using a WST-1 assay. researchgate.net This highlights a crucial, cell-specific differential in the fragment's activity.

Table 1: Effect of Substance P (1-7) on Cancer Cell Proliferation

Cell LineAssay UsedObserved Effect of SP(1-7)Reference
MDA-MB-231 (Human Breast Cancer)MTT, DNA FragmentationCytotoxic / Anti-proliferative wcrj.net
4T1 (Mouse Breast Cancer)WST-1No inhibition of proliferation wcrj.netresearchgate.net

Secretion and Release Assays (e.g., cytokines, chemokines)

While the full Substance P (SP) peptide is a known initiator of inflammatory responses, including the release of various cytokines and chemokines, its N-terminal fragment SP(1-7) appears to lack this activity and may even possess anti-inflammatory properties. wikipedia.orgnih.govnih.gov Assays to measure the secretion of these signaling molecules, such as Enzyme-Linked Immunosorbent Assays (ELISA) and multiplex magnetic bead panels, are critical in distinguishing the functions of SP and its metabolites.

A key study investigating the secretagogue properties of SP fragments on mast cells provides direct evidence for the lack of inflammatory activity by SP(1-7). Researchers used an assay to measure the release of the chemokine CCL2 from the human mast cell line LAD2. While the parent SP peptide and the SP(1-9) fragment induced a concentration-dependent release of CCL2, SP(1-7) showed no significant activation of this release. nih.gov This suggests that the N-terminal heptapeptide (B1575542) fragment does not trigger the same pro-inflammatory chemokine secretion from mast cells as the larger peptide. nih.gov

This finding is consistent with broader observations from in vivo models where SP(1-7) exhibits anti-inflammatory effects. nih.gov For example, the fragment has been shown to have an inhibitory effect on SP-induced inflammatory responses in a rat paw blister model. researchgate.net While the full SP peptide can stimulate the production of cytokines like IL-2, IL-17A, and RANTES in human preadipocytes, the evidence suggests its SP(1-7) metabolite does not share this function. nih.gov

Behavioral and Physiological Assessments in Animal Models

Nociceptive and Allodynic Testing

SP(1-7) has been extensively studied in animal models of pain, where it consistently demonstrates antinociceptive and anti-allodynic properties, contrasting with the pronociceptive role of its parent peptide. wikipedia.org These assessments rely on various behavioral tests in rodent models of neuropathic and inflammatory pain.

Mechanical allodynia, a state where non-painful stimuli are perceived as painful, is a key symptom of neuropathic pain. The effect of SP(1-7) on this condition is often measured using von Frey filaments. In multiple neuropathic pain models, including the spared nerve injury (SNI) model and spinal cord injury models, SP(1-7) and its amidated analogs have been shown to effectively alleviate mechanical allodynia. wikipedia.orgnih.govresearchgate.net

Thermal hypersensitivity is another common endpoint. Tests such as the hot-plate test and the tail-flick test are used to assess responses to noxious heat. wikipedia.org Research indicates that SP(1-7) can relieve thermal hyperalgesia in models of neuropathic pain. wikipedia.org However, in a spinal cord injury model, it did not affect the response threshold to an acute noxious heat stimulus, suggesting its primary action is against pain hypersensitivity rather than baseline nociception. researchgate.net

The formalin test, which induces a biphasic pain response (an acute neurogenic phase followed by a tonic inflammatory phase), is also used to study pain mechanisms. researchgate.net While the parent SP peptide is implicated in the first phase of the formalin response, antagonists for SP N-terminal fragments have been used to investigate their role in modulating nociception. researchgate.net

Table 2: Summary of SP(1-7) Effects in Animal Pain Models

Pain ModelBehavioral TestEffect of SP(1-7)Reference
Neuropathic Pain (General)Thermal and Mechanical HypersensitivityAlleviated wikipedia.org
Spinal Cord InjuryMechanical Allodynia (von Frey)Alleviated researchgate.net
Spinal Cord InjuryAcute Nociception (Tail-flick)No effect researchgate.net
Spared Nerve Injury (SNI)Mechanical AllodyniaAlleviated nih.gov
Diabetic NeuropathyHyperalgesiaAntihyperalgesic effect researchgate.net

Assessment of Opioid Withdrawal Behaviors

SP(1-7) has been identified as a significant modulator of opioid dependence and withdrawal. Behavioral assessments in animal models, primarily in rats made dependent on morphine, are used to quantify the effects of SP(1-7) on the expression of withdrawal symptoms.

In morphine-tolerant and abstinent rats, the endogenous levels of SP(1-7) and the activity of substance P endopeptidase (the enzyme that generates it) are significantly increased in brain regions critical for opioid dependence. diva-portal.org This suggests an endogenous role for the fragment in modulating withdrawal.

When administered to morphine-dependent rats, SP(1-7) has been shown to inhibit the intensity of withdrawal behaviors. diva-portal.org The assessment of these behaviors involves scoring a range of observable signs precipitated by an opioid antagonist like naloxone. These signs can include both somatic symptoms (e.g., yawning, tremors, diarrhea) and affective components. diva-portal.orgnih.gov Studies have found significant correlations between the activity of the enzyme that produces SP(1-7) and specific morphine withdrawal signs, further indicating a modulatory role. diva-portal.org Furthermore, SP(1-7) has been shown to reduce the development of morphine tolerance. wikipedia.org

Microdialysis for Neurotransmitter Monitoring

In vivo microdialysis is a powerful technique used to monitor the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. nih.gov This methodology has been crucial in elucidating the mechanisms behind the behavioral effects of SP(1-7), particularly its interaction with the dopamine system.

Research combining behavioral assessments with microdialysis has shown that SP(1-7) modulates dopaminergic pathways during opioid withdrawal. In morphine-dependent rats, pretreatment with SP(1-7) was found to stimulate the release of dopamine in the nucleus accumbens, a key region of the brain's reward circuit. diva-portal.org This neurochemical effect was concurrent with the observed inhibition of withdrawal behaviors. diva-portal.orgsigmaaldrich.com

Other studies have used microdialysis to demonstrate that SP(1-7) can inhibit the release of excitatory amino acid neurotransmitters in the spinal cord, an effect that is reversed by the opioid antagonist naloxone. mdpi.com This finding provides a potential mechanism for the fragment's antinociceptive effects. The technique allows for the direct measurement of how SP(1-7) administration alters the neurochemical environment in real-time, linking its presence to specific changes in neurotransmitter systems like dopamine and glutamate (B1630785). diva-portal.orgmdpi.com

Future Research Directions and Unexplored Avenues for Substance P 1 7

Definitive Identification and Structural Elucidation of the SP(1-7) Receptor

A paramount objective for future research is the definitive molecular identification of the receptor through which SP(1-7) exerts its biological effects. Current evidence strongly indicates the existence of a unique binding site, separate from known tachykinin or opioid receptors.

Early studies successfully characterized specific, high-affinity binding sites for SP(1-7) in the central nervous system. Using a tritium-labeled version of the peptide, researchers identified these sites in membranes from the mouse brain and spinal cord nih.govjneurosci.org. These binding sites are saturable and reversible, consistent with a specific receptor-ligand interaction jneurosci.org. Notably, agonists for neurokinin receptors (NK-1, NK-2, NK-3) and various opioid receptors failed to compete for these binding sites, confirming the unique nature of the SP(1-7) target nih.gov. Further research has suggested that the behavioral effects of SP(1-7) are not mediated by traditional opioid receptors but by this distinct SP(1-7) binding site nih.gov. Despite this pharmacological characterization, the molecular identity of this receptor remains elusive. An extensive screening against 111 known targets failed to identify the SP(1-7) binding site, underscoring its novelty nih.gov. Some studies have suggested a potential interaction with sigma receptors as part of its mechanism of action, an avenue that warrants further investigation diva-portal.orgdiva-portal.org.

Future research must prioritize the use of modern molecular biology and proteomic techniques, such as affinity chromatography, expression cloning, and mass spectrometry, to isolate and identify the protein or protein complex that constitutes the SP(1-7) receptor. Once identified, structural elucidation using techniques like X-ray crystallography or cryo-electron microscopy will be crucial. This will not only confirm its novelty but also provide an atomic-level blueprint essential for understanding its mechanism of action and for the structure-based design of highly selective therapeutic agonists or antagonists.

Binding Affinities of Radiolabeled SP(1-7) in Rodent CNS
CNS RegionBinding Site PopulationDissociation Constant (Kd)Binding Capacity (Bmax)Reference
BrainSingle Population2.5 nM29.2 fmol/mg protein jneurosci.org
Spinal CordHigh-Affinity0.03 nM0.87 fmol/mg protein nih.gov
Low-Affinity5.4 nM19.6 fmol/mg protein nih.gov

Comprehensive Investigation of SP(1-7)'s Role in Neuro-Immune Axis Modulation

The parent peptide, Substance P, is a well-established mediator of neurogenic inflammation, acting as a key link between the nervous and immune systems wikipedia.orgjneurology.com. SP, primarily through the neurokinin-1 (NK-1) receptor, can modulate the activity of a wide range of immune cells, including microglia, astrocytes, T-cells, macrophages, and mast cells, often promoting pro-inflammatory responses aginganddisease.orgnih.govfrontiersin.org.

In stark contrast, the specific role of the SP(1-7) fragment in the neuro-immune axis is a significant and critical gap in current knowledge. While SP is known to exacerbate inflammatory responses in the central nervous system, the effects of its primary metabolite, SP(1-7), remain almost entirely unexplored frontiersin.org. This is a particularly compelling avenue for research given that SP(1-7) often exhibits effects that oppose SP. It is plausible that SP(1-7) may act as a counter-regulatory signal, dampening neuro-inflammatory processes initiated by its parent peptide.

Future investigations should systematically examine the effects of SP(1-7) on primary cultures of microglia, astrocytes, and various peripheral immune cells. Key research questions include:

Does SP(1-7) alter the activation state and morphology of microglia and astrocytes?

How does SP(1-7) influence the production and release of key inflammatory mediators, such as cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) and chemokines, from these cells?

Can SP(1-7) modulate immune cell proliferation, differentiation, and migration?

Answering these questions is fundamental to understanding the integrated regulation of neuro-inflammation and may reveal novel therapeutic pathways for a range of neurodegenerative and autoimmune disorders characterized by inflammatory pathology.

Exploration of SP(1-7)'s Endogenous Modulatory Mechanisms in Health and Disease

There is compelling evidence that SP(1-7) functions as an endogenous modulator of the broader Substance P system nih.govmedchemexpress.commedchemexpress.com. Research has shown that SP(1-7) can act as a potent antagonist to behaviors induced by the full-length SP peptide nih.govmedchemexpress.com. This dynamic interplay is exemplified in pain processing, where SP is pro-nociceptive (algesic), while SP(1-7) produces an opposing anti-nociceptive (analgesic) effect diva-portal.orgnih.gov. This phenomenon has been termed 'contrintus', signifying opposite effects arising from the same precursor molecule nih.gov.

The modulatory role of SP(1-7) extends to neurotransmitter systems. Studies have demonstrated that SP(1-7) can modulate dopamine (B1211576) release in the striatum, and its effects are mechanistically distinct from those of C-terminal SP fragments nih.gov. Furthermore, SP(1-7) has been shown to influence the dopaminergic system during morphine withdrawal, suggesting a role in the pathophysiology of addiction diva-portal.org.

Future research should aim to delineate the full spectrum of SP(1-7)'s modulatory actions. This includes:

Physiological Contexts: Investigating how the balance between SP and SP(1-7) contributes to normal physiological processes, such as synaptic plasticity, memory, and stress responses.

Pathological States: Exploring how dysregulation of SP metabolism and the subsequent imbalance between SP and SP(1-7) contribute to various diseases. This could include chronic pain syndromes, psychiatric disorders, and neurodegenerative diseases.

Mechanism of Modulation: Elucidating whether SP(1-7) acts as a direct competitive antagonist at the SP(1-7) receptor, as a functional antagonist through distinct signaling pathways, or as an allosteric modulator of other receptor systems.

Understanding these endogenous mechanisms will provide critical insights into the body's own processes for maintaining homeostasis and responding to pathological insults.

Development of Novel Therapeutic Strategies Based on SP(1-7) System Modulation

The potent anti-nociceptive and anti-allodynic effects of SP(1-7) in animal models of neuropathic pain make it an exceptionally promising therapeutic target nih.govdiva-portal.orgnih.gov. A significant focus of future research will be to translate this potential into clinically viable treatments. The inherent limitations of native peptides as drugs, such as poor metabolic stability and low bioavailability, necessitate the development of novel mimetics and analogues.

Considerable progress has already been made in this area. Research has moved from the native heptapeptide (B1575542) to smaller, more drug-like molecules. A key breakthrough was the identification of the dipeptide H-Phe-Phe-NH2, which exhibited high affinity for the SP(1-7) binding site and demonstrated efficacy in models of neuropathic pain acs.orgresearchgate.netacs.org. This dipeptide has served as a lead compound for an extensive medicinal chemistry program aimed at developing stable and orally bioavailable SP(1-7) mimetics acs.org. Structure-activity relationship (SAR) studies have identified the key residues for biological activity, with Arginine at position 1 (Arg1) and Phenylalanine at position 7 (Phe7) being crucial for the anti-allodynic effect of SP(1-7) amide analogues diva-portal.orgnih.gov.

Future development efforts should focus on:

Lead Optimization: Continuing the rational design of small molecule agonists for the SP(1-7) receptor with improved pharmacokinetic and pharmacodynamic profiles (e.g., enhanced stability, cell permeability, and oral bioavailability) acs.org.

Expanding Therapeutic Indications: Investigating the efficacy of SP(1-7) mimetics in other conditions where the SP system is implicated, such as anxiety, depression, and inflammatory disorders, based on findings from research into its endogenous functions.

Biomarker Development: Identifying biomarkers that reflect the activity of the SP/SP(1-7) system in patients. This would aid in patient selection for clinical trials and could serve as a surrogate endpoint to gauge therapeutic efficacy.

The development of drugs targeting the SP(1-7) system represents a novel therapeutic strategy, moving beyond traditional targets to leverage a nuanced, endogenous modulatory system for conditions like chronic neuropathic pain researchgate.netdiva-portal.org.

Summary of Key SP(1-7) Analogues and Mimetics in Development
CompoundTypeKey FindingTherapeutic PotentialReference
SP(1-7) amidePeptide AnalogueOften more efficacious than native SP(1-7) in pain models. Arg1 and Phe7 residues are critical for activity.Proof-of-concept for anti-allodynic effects. nih.gov
H-Phe-Phe-NH2Dipeptide MimeticHigh affinity (Ki = 1.5 nM) for the SP(1-7) binding site; attenuates neuropathic pain signs.Lead compound for non-peptide drug development. acs.orgacs.org
Constrained H-Phe-Phe-NH2 AnaloguesPeptidomimeticsDesigned for improved metabolic stability and cell permeability while retaining high affinity.Advanced leads for orally bioavailable drugs for neuropathic pain. nih.govacs.org
Imidazole-based PeptidomimeticNon-peptide MimeticEquipotent to SP(1-7) amide and more potent than gabapentin in a mouse model of neuropathic pain.Promising drug lead for further clinical development. diva-portal.org

Q & A

Q. What are the key structural and functional characteristics of Substance P, Phe(7)- that differentiate it from canonical Substance P?

Substance P, Phe(7)- is a modified neuropeptide where the phenylalanine residue replaces another amino acid at position 6. This substitution alters receptor binding affinity and signaling dynamics compared to the native peptide. Methodologically, comparative studies using nuclear magnetic resonance (NMR) or X-ray crystallography can reveal conformational changes, while receptor binding assays (e.g., radioligand displacement) quantify affinity differences .

Q. How do researchers validate the purity and identity of synthetic Substance P, Phe(7)- analogs?

High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is standard for purity validation. For structural confirmation, tandem MS (MS/MS) and amino acid sequencing (e.g., Edman degradation) are employed. Novel analogs require additional characterization, such as circular dichroism (CD) for secondary structure analysis .

Q. What experimental models are optimal for studying the pharmacokinetics of Substance P, Phe(7)- in vivo?

Rodent models (e.g., rats or knockout mice) are commonly used due to conserved neuropeptide pathways. Intravenous or intrathecal administration routes are preferred for bioavailability studies, with microdialysis or LC-MS/MS for plasma and cerebrospinal fluid sampling. Pharmacokinetic parameters (e.g., half-life, clearance) should be calculated using non-compartmental analysis .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding Substance P, Phe(7)-'s role in inflammatory pain vs. neuropathic pain?

Contradictions may arise from differences in experimental design (e.g., pain induction methods, dosage, or animal strains). To address this, employ meta-analysis frameworks to harmonize datasets across studies. Use stratified subgroup analyses to identify confounding variables (e.g., sex-specific responses) and validate findings via independent replication in standardized models (e.g., chronic constriction injury for neuropathic pain) .

Q. What strategies mitigate oxidative degradation challenges during in vitro studies of Substance P, Phe(7)-?

The phenylalanine substitution at position 7 may enhance stability compared to methionine-containing analogs. However, oxidative degradation can still occur. Use antioxidant buffers (e.g., EDTA, ascorbic acid) in cell culture media. For long-term storage, lyophilize the peptide under inert gas (argon or nitrogen) and store at -80°C. Monitor stability via periodic HPLC-MS checks .

Q. How should researchers design dose-response experiments to optimize Substance P, Phe(7)-'s therapeutic window in preclinical trials?

Implement a factorial design with logarithmic dose increments (e.g., 0.1, 1, 10, 100 nM) to capture sigmoidal response curves. Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Include positive controls (e.g., native Substance P) and negative controls (vehicle-only) to normalize data. Power analysis should determine sample size to ensure statistical robustness .

Methodological and Analytical Considerations

Q. What statistical approaches are recommended for analyzing time-dependent effects of Substance P, Phe(7)- in longitudinal studies?

Mixed-effects models (e.g., repeated-measures ANOVA) account for intra-subject variability. For non-linear trends, use generalized additive models (GAMs) or Bayesian hierarchical modeling. Adjust for multiple comparisons (e.g., Bonferroni correction) and report confidence intervals for effect sizes .

Q. How can researchers ensure reproducibility when synthesizing Substance P, Phe(7)- analogs?

Document synthesis protocols in detail, including resin type (e.g., Wang resin), coupling reagents (e.g., HBTU/HOBt), and deprotection conditions (e.g., TFA cocktail ratios). Share raw analytical data (HPLC chromatograms, MS spectra) in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like Zenodo or ChEMBL .

Q. What in silico tools predict the receptor interaction dynamics of Substance P, Phe(7)- variants?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model peptide-receptor interactions. Validate predictions with mutagenesis studies targeting key residues (e.g., NK1 receptor extracellular loops). Use tools like PyMOL for visualizing binding poses and hydrogen-bond networks .

Data Reporting and Ethics

Q. What metadata should accompany published datasets on Substance P, Phe(7)- bioactivity?

Include experimental conditions (temperature, pH, buffer composition), peptide batch identifiers, and instrument calibration details. For in vivo studies, report animal ethics approval numbers, housing conditions, and randomization methods. Use standardized formats (e.g., ISA-Tab) to enhance data interoperability .

Q. How should conflicting spectral data (e.g., NMR vs. CD) for Substance P, Phe(7)- be reconciled in publications?

Acknowledge limitations of each technique: NMR resolves atomic-level structures but requires high peptide concentrations, while CD provides secondary structure insights with lower material demands. Use complementary methods (e.g., FTIR) to cross-validate findings. Discuss discrepancies in the context of dynamic peptide conformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.